molecular formula C26H23N7O2 B10876929 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione

2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10876929
M. Wt: 465.5 g/mol
InChI Key: BNSYEHHMYYEQDB-UHFFFAOYSA-N
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Description

2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridines and nitriles . This core is then functionalized with dimethyl and pyridyl groups through subsequent reactions involving alkylation and substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability of starting materials, reaction yields, and the purification process to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl and isoindole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, making it a potential lead compound in drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, modulating their activity. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione apart is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H23N7O2

Molecular Weight

465.5 g/mol

IUPAC Name

2-[1-(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-2-methylpropyl]isoindole-1,3-dione

InChI

InChI=1S/C26H23N7O2/c1-14(2)21(33-25(34)18-9-5-6-10-19(18)26(33)35)22-29-24-20-15(3)16(4)32(17-8-7-11-27-12-17)23(20)28-13-31(24)30-22/h5-14,21H,1-4H3

InChI Key

BNSYEHHMYYEQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(C(C)C)N4C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6)C

Origin of Product

United States

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